1,2,2,6,6-Pentamethylpiperidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,2,2,6,6-Pentamethylpiperidin-4-ol often involves strategies aimed at constructing spiropiperidines and other piperidine derivatives. These methodologies typically include the formation of the spiro-ring on a preformed piperidine ring or vice versa. For instance, Griggs et al. (2018) discussed strategies for synthesizing spiropiperidines, highlighting methods used for constructing 2-, 3-, and 4-spiropiperidines, which are crucial for drug discovery projects (Griggs, Tape, & Clarke, 2018).
Molecular Structure Analysis
The molecular structure of this compound plays a significant role in its reactivity and properties. The analysis of such compounds often focuses on the understanding of the three-dimensional arrangement and its implications on biological activity. The structural analysis is deeply rooted in the synthesis approaches and the inherent stability offered by the piperidine framework.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives are pivotal in creating a variety of biologically active compounds. The versatility of these reactions allows for the modification of the piperidine core to enhance its properties. For example, the synthesis and transformation of cyclic β-amino acids through metathesis reactions demonstrate the utility of piperidine derivatives in accessing functionalized compounds with significant biological relevance (Kiss, Kardos, Vass, & Fülöp, 2018).
Scientific Research Applications
Catalytic Applications
PMP has been identified as a hydride donor in palladium-catalyzed polyene cyclizations, where it, alongside 1,4-dioxane, contributes to the suppression of competing hydride transfers. This feature enhances the yield of the cyclization process, underscoring its utility in complex organic synthesis (Lau, Andersen, & Keay, 2001).
Fluorescent Chemosensors
PMP derivatives have been engineered to function as fluorescent chemosensors, exhibiting "on-off" switching capabilities over a wide pH scale. This characteristic enables their use in detecting pH changes within a given environment, demonstrating the compound's versatility in sensor technology (Bojinov, Simeonov, & Georgiev, 2008).
Polymer Stabilization
In the realm of materials science, novel polymerizable hindered amine light stabilizers (HALS) based on PMP have been synthesized. These stabilizers, when copolymerized with ethylene or propylene, significantly enhance the light stability of the resultant polymers. This application highlights PMP's role in extending the lifespan of polymeric materials (Wilén, Auer, Stranden, Näsman, Rotzinger, Steinmann, King, Zweifel, & Drewes, 2000).
Surface Modification and Photostabilization
PMP derivatives have been utilized for surface modification and photostabilization of low-density polyethylene films. The introduction of PMP-derived groups onto polyethylene films enhances their photo-stability, indicating the compound's potential in improving material properties (Mosnáček, Bertoldo, Kósa, Cappelli, Ruggeri, Lukáč, & Ciardelli, 2007).
Metal-Free Hydrogen Activation
PMP, in combination with specific Lewis acids, has been shown to facilitate the metal-free activation of hydrogen. This process results in the heterolytic splitting of dihydrogen, a reaction fundamental to various applications in synthetic chemistry and catalysis (Jiang, Blacque, Fox, & Berke, 2011).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that this compound is used in the synthesis of pdgfr kinase inhibitors , which suggests it may interact with kinases in its mode of action.
Biochemical Pathways
Its use in the synthesis of pdgfr kinase inhibitors suggests it may influence pathways involving PDGFR kinases, which play crucial roles in cellular processes like growth and division.
Result of Action
It’s known that this compound is used in the synthesis of pdgfr kinase inhibitors , suggesting it may have effects on cellular processes regulated by these kinases.
Action Environment
It’s generally recommended to store such compounds in a dry, cool, and well-ventilated area, away from incompatible materials .
properties
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNXXMYEICZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044411 | |
Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2403-89-6 | |
Record name | 1,2,2,6,6-Pentamethyl-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2403-89-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2,6,6-pentamethylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR520BAM5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Q & A
Q1: What are the primary applications of 1,2,2,6,6-pentamethyl-4-piperidinol?
A1: 1,2,2,6,6-Pentamethyl-4-piperidinol is mainly used as a building block for synthesizing hindered amine light stabilizers (HALS). [] These stabilizers are incorporated into polymers like polyethylene and polypropylene to enhance their resistance to UV degradation. [, ]
Q2: How does 1,2,2,6,6-pentamethyl-4-piperidinol contribute to the UV stability of polymers?
A2: While 1,2,2,6,6-pentamethyl-4-piperidinol itself isn't a UV stabilizer, it forms the core structure of HALS. When incorporated into polymers, HALS, including those derived from 1,2,2,6,6-pentamethyl-4-piperidinol, act as radical scavengers, disrupting the photo-oxidation chain reactions triggered by UV exposure. [, ] This protection extends the lifespan of polymer materials.
Q3: Can you elaborate on the synthesis of HALS using 1,2,2,6,6-pentamethyl-4-piperidinol?
A3: Researchers have explored various synthetic approaches. For instance, reacting 1,2,2,6,6-pentamethyl-4-piperidinol with succinic anhydride can functionalize polyolefin surfaces with HALS. [] Another method involves reacting it with acryloyl chloride to produce 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine, a polymerizable UV stabilizer. []
Q4: Are there studies on the impact of structural modifications on 1,2,2,6,6-pentamethyl-4-piperidinol derivatives?
A4: Yes, research indicates that structural modifications influence the effectiveness of 1,2,2,6,6-pentamethyl-4-piperidinol-based stabilizers. For example, incorporating 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine into unsaturated polyester-based bulk molding compounds showed a synergistic effect on UV stability, particularly at lower concentrations. []
Q5: What analytical techniques are commonly used to characterize 1,2,2,6,6-pentamethyl-4-piperidinol and its derivatives?
A5: Researchers rely on a combination of techniques for characterization. These include Fourier-transform infrared spectroscopy (FT-IR) [, , , ], nuclear magnetic resonance (NMR) spectroscopy including 1H-NMR and 2D NMR [, , , ], mass spectrometry (MS) [], and elemental analysis. []
Q6: Are there any studies on the photochemical behavior of 1,2,2,6,6-pentamethyl-4-piperidinol?
A6: Yes, research [] shows that 1,2,2,6,6-pentamethyl-4-piperidinol participates in reversible photoredox reactions with 9,10-anthraquinone. This reaction is highly sensitive to the solvent environment. In benzene, it primarily forms a metastable adduct, while in acetonitrile, ionic products are favored.
Q7: What is known about the stability of 1,2,2,6,6-pentamethyl-4-piperidinol derivatives?
A7: The stability of derivatives can vary. For instance, 9-hydroxy-9-[N-(2,2,6,6-tetramethyl-4-piperidinol)-methyl]anthrone, formed from the reaction of 1,2,2,6,6-pentamethyl-4-piperidinol and 9,10-anthraquinone, is metastable and reverts to the original reactants under specific conditions. [] This highlights the importance of considering environmental factors when working with these compounds.
Q8: Has the thermal stability of 1,2,2,6,6-pentamethyl-4-piperidinol derivatives been investigated?
A8: Yes, studies using thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) have been conducted to evaluate the thermal properties of polymeric HALS synthesized from 1,2,2,6,6-pentamethyl-4-piperidinol. [] This information is crucial for understanding their behavior during polymer processing and applications.
Q9: Beyond polymers, are there other applications of 1,2,2,6,6-pentamethyl-4-piperidinol derivatives?
A9: Research explored incorporating a 1,2,2,6,6-pentamethyl-4-piperidinol derivative into composite particles with silica. [] This approach aimed to impart light stability to these particles, potentially broadening their applications in areas requiring light-resistant materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.